[1-(4-Fluorophenyl)cyclohexyl]methanamine
CAS No.:
Cat. No.: VC13323467
Molecular Formula: C13H18FN
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FN |
|---|---|
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | [1-(4-fluorophenyl)cyclohexyl]methanamine |
| Standard InChI | InChI=1S/C13H18FN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 |
| Standard InChI Key | VPDDMTHLPLVCMM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CN)C2=CC=C(C=C2)F |
| Canonical SMILES | C1CCC(CC1)(CN)C2=CC=C(C=C2)F |
Introduction
[1-(4-Fluorophenyl)cyclohexyl]methanamine is a chemical compound with a molecular formula of C13H18FN and a molecular weight of approximately 221.29 g/mol . It is structurally related to other cyclohexyl compounds, which have been studied for their potential biological activities. This compound is of interest in medicinal chemistry due to its unique structural features, which may influence its pharmacological properties.
Synthesis and Preparation
The synthesis of [1-(4-Fluorophenyl)cyclohexyl]methanamine typically involves the reaction of a suitable precursor with a fluorophenyl group. The specific synthetic route can vary, often involving multiple steps to achieve the desired compound with high purity.
Biological Activity and Research Findings
While specific biological activity data for [1-(4-Fluorophenyl)cyclohexyl]methanamine is limited, compounds with similar structures have shown potential in modulating neurotransmitter systems. For example, related compounds have been investigated for their effects on dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| [1-(3-Fluorophenyl)cyclohexyl]methanamine | Ethyl group replaced by cyclohexane | Different pharmacokinetics |
| [1-(4-Fluorophenyl)cyclohexyl]methanamine | Para-substituted phenyl group | Potentially different receptor interactions |
| [1-(3-Chlorophenyl)cyclohexyl]methanamine | Chlorine instead of fluorine | Variations in lipophilicity |
Hydrochloride Salt
The hydrochloride salt of [1-(4-Fluorophenyl)cyclohexyl]methanamine has a molecular formula of C13H19ClFN and a molecular weight of approximately 243.75 g/mol . This salt form is often used to enhance the compound's stability and solubility in aqueous solutions.
| Property | Value (Hydrochloride Salt) |
|---|---|
| Molecular Formula | C13H19ClFN |
| Molecular Weight | 243.75 g/mol |
| CAS Number | 771583-24-5 (parent compound) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume